N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a furan ring substituted with two methyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)semicarbazone
- N-(4-bromo-3-methylphenyl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-8-6-11(4-5-13(8)15)16-14(17)12-7-9(2)18-10(12)3/h4-7H,1-3H3,(H,16,17) |
InChI Key |
ABILXPDLVKQTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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